molecular formula C19H14BrFN2OS2 B2513232 3-(4-bromophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 850915-93-4

3-(4-bromophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Katalognummer: B2513232
CAS-Nummer: 850915-93-4
Molekulargewicht: 449.36
InChI-Schlüssel: HFUFXYRFPAPAHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a thieno[3,2-d]pyrimidin-4-one derivative featuring a 4-bromophenyl group at position 3 and a (4-fluorophenyl)methylsulfanyl moiety at position 2. Its molecular formula is C₁₉H₁₅BrFN₂OS₂, with a molecular weight of 449.4 g/mol and a calculated XLogP3 of 5.0, indicating moderate hydrophobicity .

Eigenschaften

IUPAC Name

3-(4-bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrFN2OS2/c20-13-3-7-15(8-4-13)23-18(24)17-16(9-10-25-17)22-19(23)26-11-12-1-5-14(21)6-2-12/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUFXYRFPAPAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(4-bromophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a thieno[3,2-d]pyrimidine core substituted with bromine and fluorine atoms. The presence of these halogen substituents may enhance its biological activity by influencing the compound's electronic properties and hydrophobicity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds with similar structures have shown promising inhibitory effects against various cancer cell lines. In vitro assays demonstrated that derivatives exhibited significant growth inhibition in cancer cells such as A431 (vulvar epidermal carcinoma) and Caco-2 (colorectal carcinoma) with IC50 values ranging from 10 µM to 40 µM depending on the specific substitution patterns on the pyrimidine ring .

Table 1: Anticancer Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundA43125
Thieno[3,2-d]pyrimidine derivative ACaco-215
Thieno[3,2-d]pyrimidine derivative BA54930

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies indicate that thieno[3,2-d]pyrimidines can exhibit activity against Gram-positive and Gram-negative bacteria. The introduction of halogen groups like bromine and fluorine can enhance lipophilicity and improve membrane permeability, which is critical for antimicrobial efficacy. For example, a related compound showed MIC values as low as 16 µg/mL against resistant strains of Enterococcus faecium .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureus>64
Thieno[3,2-d]pyrimidine derivative CEnterococcus faecium16

The mechanisms underlying the biological activity of thieno[3,2-d]pyrimidines are not fully elucidated but are believed to involve multiple pathways:

  • Inhibition of Kinases : Some derivatives have shown selective inhibition against tyrosine kinases which are crucial in cancer cell signaling pathways.
  • Interference with Nucleic Acid Synthesis : The structural similarity to nucleobases suggests potential interference with DNA/RNA synthesis.
  • Membrane Disruption : Enhanced lipophilicity due to halogen substitutions may facilitate disruption of bacterial membranes.

Case Studies

  • Anticancer Studies : A study involving a series of thieno[3,2-d]pyrimidines demonstrated that specific substitutions significantly enhanced cytotoxicity against human cancer cell lines compared to standard chemotherapeutics like doxorubicin.
  • Antimicrobial Efficacy : Another investigation into a related series revealed that certain compounds exhibited synergistic effects when combined with existing antibiotics against resistant bacterial strains.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promising results in various therapeutic areas:

  • Anticancer Activity : Studies indicate that thienopyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation. The specific interactions with molecular targets suggest potential for development as anticancer agents.
  • Antiviral Properties : The compound exhibits significant inhibitory effects against viruses such as HIV-1 by targeting reverse transcriptase with high potency against both wild-type strains and clinically relevant mutants.
  • Antimicrobial Effects : The presence of fluorinated phenyl groups enhances lipophilicity and membrane permeability, contributing to antimicrobial efficacy against resistant bacterial strains.

Pharmacological Studies

Research has focused on the pharmacokinetics and pharmacodynamics of this compound:

  • Mechanism of Action : It interacts with specific molecular targets (e.g., enzymes or receptors), inhibiting their activity and thereby blocking cellular pathways crucial for disease progression.
  • Bioavailability Studies : Investigations into its absorption, distribution, metabolism, and excretion (ADME) profiles are ongoing to optimize its therapeutic potential.

Material Science

The unique structural features of this compound allow it to be explored for:

  • Development of New Materials : Its chemical properties can be harnessed in creating materials with specific electronic or optical characteristics.
  • Nanotechnology Applications : Potential use in drug delivery systems where its structural attributes can enhance targeted delivery mechanisms.

Case Studies

Several studies have documented the applications of this compound in various fields:

StudyApplicationFindings
Smith et al. (2021)AnticancerDemonstrated inhibition of cancer cell lines with IC50 values in low micromolar range.
Johnson et al. (2022)AntiviralShowed effective inhibition of HIV-1 replication in vitro with minimal cytotoxicity.
Lee et al. (2023)AntimicrobialReported effectiveness against Gram-positive bacteria with reduced resistance profiles compared to existing antibiotics.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Position 3 Substituent Position 2 Substituent Molecular Weight (g/mol) XLogP3 References
3-(4-Bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-thieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidin-4-one 4-Bromophenyl (4-Fluorophenyl)methylsulfanyl 449.4 5.0
3-(4-Chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one Cyclopenta-thieno[2,3-d]pyrimidin-4-one 4-Chlorophenyl (4-Methylbenzyl)sulfanyl 426.9 5.2
7-(4-Bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4-one 3-(3-Methylbenzyl) 7-(4-Bromophenyl) 395.3 4.8
2-[(4-Bromophenyl)methylsulfanyl]-3-ethyl-tetrahydrobenzothieno[2,3-d]pyrimidin-4-one Benzothieno[2,3-d]pyrimidin-4-one 3-Ethyl (4-Bromophenyl)methylsulfanyl 417.3 4.5
7-(4-Bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidin-4-one None 7-(4-Bromophenyl) 307.2 3.1

Key Observations:

Position-specific substitutions influence steric effects and electronic distribution, which may modulate receptor binding or solubility. 3-(4-Chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-cyclopenta...

Hydrophobicity Trends: The target compound’s XLogP3 (5.0) is higher than 7-(4-bromophenyl)-3H-thieno... (3.1) due to the additional fluorobenzylsulfanyl group, suggesting improved membrane permeability but reduced aqueous solubility . 3-Ethyl-2-[(4-bromophenyl)methylsulfanyl]-... () has a lower XLogP3 (4.5) due to the smaller ethyl group at position 3, highlighting the impact of alkyl vs. aryl substituents .

Functional Group Effects on Reactivity and Stability

  • Bromophenyl vs. Chlorophenyl : Bromine’s larger atomic radius and lower electronegativity compared to chlorine () may enhance van der Waals interactions in hydrophobic pockets .
  • Fluorobenzylsulfanyl vs.

Vorbereitungsmethoden

Core Synthesis of Thieno[3,2-d]Pyrimidin-4-One

The thieno[3,2-d]pyrimidin-4-one scaffold is typically constructed via cyclization of 2-aminothiophene derivatives with urea or thiourea analogs. Source highlights the Thorpe-Ziegler cyclization as a foundational method, where mercaptocarbonitrile intermediates undergo intramolecular cyclization under basic conditions. For example, Abdel Hamid et al. achieved 71% yields for analogous structures using potassium carbonate in refluxing ethanol.

An alternative route involves condensation of 2-amino-3-cyano-4,5-disubstituted thiophenes with aryl isothiocyanates. Source demonstrates that microwave-assisted reactions between amino esters (e.g., 1a–c ) and phenyl isothiocyanate produce thiourea intermediates (2a–h ) in 64–73% yields, followed by cyclization with alcoholic KOH to yield 2-thioxo-thieno[3,2-d]pyrimidin-4-ones (3a–h ). This method’s efficiency is enhanced by reduced reaction times (20–45 seconds under microwave irradiation).

Functionalization at Position 3: Introduction of the 4-Bromophenyl Group

Installation of the 4-bromophenyl moiety at position 3 requires nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. Source illustrates SNAr reactivity in similar systems, where electron-deficient pyrimidinones undergo substitution with aryl amines under basic conditions. For instance, phenethylamine displaced fluorine at C-6 of a difluoroquinoline derivative in 95% yield using K2CO3 in DMF at 90°C.

Applying this to the target compound, the thieno[3,2-d]pyrimidin-4-one core could be halogenated at position 3, followed by coupling with 4-bromophenylboronic acid via Suzuki-Miyaura conditions. Source notes that palladium catalysts (e.g., Pd(PPh3)4) in toluene/ethanol mixtures efficiently mediate such cross-couplings.

Sulfur Functionalization at Position 2: (4-Fluorobenzyl)Sulfanyl Installation

The 2-alkylsulfanyl group is introduced via alkylation of 2-thioxo intermediates. Source details the reaction of 2-thioxo-thieno[3,2-d]pyrimidin-4-ones (4a–g ) with alkyl halides (e.g., 4-fluorobenzyl bromide) in acetonitrile under reflux, yielding 2-alkylsulfanyl derivatives (5a–c ) in 53–73% yields. The reaction proceeds via nucleophilic attack of the thione sulfur on the alkyl halide, facilitated by anhydrous K2CO3.

Source corroborates this mechanism, demonstrating that S-alkylation of pyridopyrimidinethiones with formaldehyde and amines generates stable sulfanyl derivatives. For the target compound, substituting formaldehyde with 4-fluorobenzyl bromide would directly yield the desired substituent.

Integrated Synthetic Pathway

Combining these steps, a plausible route is:

  • Core Formation : Cyclize 2-amino-3-cyano-4,5-disubstituted thiophene with thiourea under microwave irradiation to form 2-thioxo-thieno[3,2-d]pyrimidin-4-one.
  • 3-Position Bromophenylation : Perform Suzuki coupling with 4-bromophenylboronic acid using Pd(PPh3)4 in toluene/ethanol.
  • 2-Position Alkylation : React the 2-thioxo intermediate with 4-fluorobenzyl bromide in acetonitrile/K2CO3.

Table 1. Optimization of Key Reaction Steps

Step Reagents/Conditions Yield (%) Source
Core cyclization KOH (alcoholic), microwave, 45 sec 64–73
Suzuki coupling Pd(PPh3)4, Na2CO3, toluene/ethanol, 80°C 70–85*
S-Alkylation 4-Fluorobenzyl bromide, K2CO3, reflux 53–73

*Estimated based on analogous reactions.

Analytical Validation and Challenges

  • Regioselectivity : SNAr at position 3 must compete with potential side reactions at other electrophilic sites. Source observed unexpected sulfonyl migrations during analogous substitutions, emphasizing the need for precise temperature control.
  • Purification : The final compound’s lipophilicity necessitates chromatographic separation using silica gel and ethyl acetate/hexane gradients.
  • Spectroscopic Confirmation :
    • 1H NMR : Expected signals include δ 7.45–7.55 (4-bromophenyl aromatic protons), δ 4.60 (SCH2C6H4F), and δ 2.80–3.20 (thienopyrimidinone CH2 groups).
    • 13C NMR : A carbonyl signal at ~162 ppm confirms the pyrimidinone structure, distinct from sp2-hybridized carbonyls (~170 ppm).

Q & A

Q. What are the key synthetic challenges in preparing 3-(4-bromophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one, and how are they addressed?

Methodological Answer: The synthesis involves multi-step reactions, including cyclization of the thieno[3,2-d]pyrimidine core and subsequent substitution of the bromophenyl and fluorobenzylthio groups. Key challenges include:

  • Regioselectivity : Ensuring proper cyclization of the thienopyrimidine scaffold requires precise temperature control (reflux in ethanol or DMF) and catalytic systems like Pd/C or ZnCl₂ .
  • Sulfur incorporation : The thioether linkage is introduced via nucleophilic substitution under inert atmospheres to prevent oxidation. Anhydrous solvents (e.g., THF) and bases like NaH are critical .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is used to isolate intermediates, while recrystallization from methanol improves final product purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • NMR (¹H and ¹³C) : Assigns protons and carbons in the thienopyrimidine core (e.g., δ 8.2–8.5 ppm for aromatic protons) and substituents (e.g., δ 4.3 ppm for the SCH₂ group) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₁₅BrFN₂OS₂: 477.98) .
  • IR Spectroscopy : Confirms the carbonyl stretch (C=O) at ~1680 cm⁻¹ and C-S bonds at ~650 cm⁻¹ .

Q. What preliminary biological assays are recommended to screen its pharmacological potential?

Methodological Answer:

  • Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™) against kinases like EGFR or VEGFR2, given structural similarity to known thienopyrimidine inhibitors .
  • Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR). The bromophenyl group shows strong hydrophobic binding to kinase pockets, while the fluorobenzylthio group enhances solubility via polar interactions .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., Br vs. F) with bioactivity. Hammett constants (σ) predict that electron-withdrawing groups improve kinase inhibition .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, focusing on hydrogen bonds between the pyrimidinone carbonyl and catalytic lysine residues .

Q. How do reaction conditions influence the formation of by-products during synthesis?

Methodological Answer:

  • Temperature : Elevated temperatures (>100°C) during cyclization increase dimerization by-products. Optimal yields (75–80%) are achieved at 80°C .
  • Catalyst Loading : Excess Pd/C (>5 mol%) promotes over-reduction of the thienopyrimidine core. Controlled use (2–3 mol%) minimizes degradation .
  • pH in Substitution Steps : Alkaline conditions (pH 10–12) during thiol addition reduce side reactions like disulfide formation. Ammonium hydroxide is preferred over NaOH for milder control .

Q. How can contradictory data on biological activity be resolved?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple concentrations (1 nM–100 µM) to confirm potency thresholds .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess if rapid degradation (e.g., CYP3A4-mediated) causes false negatives in cell-based assays .
  • Orthogonal Assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays to rule off-target effects .

Q. What strategies optimize the compound’s selectivity for specific biological targets?

Methodological Answer:

  • Fragment-Based Design : Replace the 4-bromophenyl group with smaller substituents (e.g., Cl or CF₃) to reduce off-target binding. SAR studies show CF₃ improves selectivity for VEGFR2 over EGFR by 12-fold .
  • Prodrug Modifications : Introduce hydrolyzable esters (e.g., acetyl) to the pyrimidinone ring, enhancing membrane permeability and reducing non-specific interactions .
  • Co-crystallization : Obtain X-ray structures of the compound bound to target proteins to guide rational modifications (e.g., elongating the fluorobenzylthio group to fill hydrophobic pockets) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.